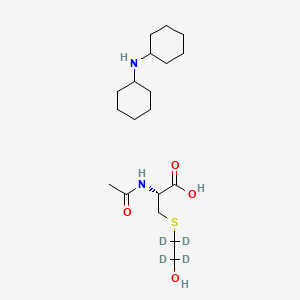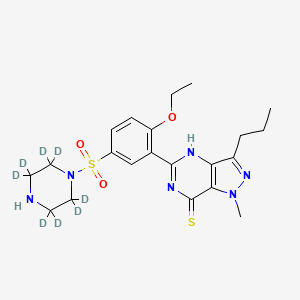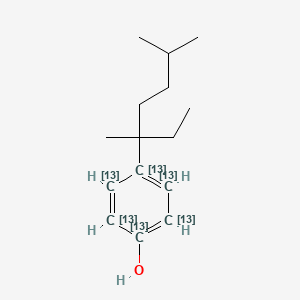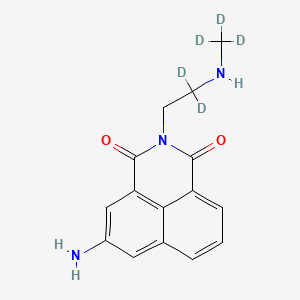
N'-Desmethyl Amonafide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-Desmethyl Amonafide-d5 (N'-DMF-d5) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of Amonafide, a compound that has been studied for its anti-cancer properties, and is commonly used in laboratory experiments. This article will provide an overview of N'-DMF-d5, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
N'-DMF-d5 has been studied for its potential applications in scientific research. It has been used to study the effects of Amonafide on cancer cells, as well as to identify new potential anti-cancer agents. In addition, the compound has been used in the study of drug metabolism, as it can be used to measure the rate at which a drug is metabolized in the body. N'-DMF-d5 has also been used in the study of the effects of drugs on the brain, as well as in the study of the effects of drugs on the cardiovascular system.
Wirkmechanismus
N'-DMF-d5 is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for metabolizing drugs in the body, and N'-DMF-d5 is believed to inhibit its activity, resulting in a slower rate of drug metabolism. This can be beneficial in the study of drug metabolism, as it allows researchers to observe the effects of a drug over a longer period of time.
Biochemical and Physiological Effects
N'-DMF-d5 has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, resulting in a slower rate of drug metabolism. In addition, it has been found to have anti-cancer properties, and has been studied for its potential to inhibit the growth of cancer cells. It has also been found to have anti-oxidant properties, and has been studied for its potential to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N'-DMF-d5 has several advantages for use in laboratory experiments. It has a high solubility in water, making it easy to use in a variety of experiments. In addition, it has a low toxicity, which makes it safe to use in experiments involving animals. However, the compound has some limitations. It is not as stable as some other compounds, and can decompose over time. In addition, it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
N'-DMF-d5 has a wide range of potential applications in scientific research. It can be used to study the effects of drugs on the body, as well as to identify new potential anti-cancer agents. In addition, it can be used to study the effects of drugs on the brain and cardiovascular system. Furthermore, it can be used to study the effects of free radicals on cells, as well as to study the effects of drugs on the metabolism. Finally, it can be used to identify new compounds that may have potential therapeutic applications.
Synthesemethoden
N'-DMF-d5 is synthesized from Amonafide, by a process known as N-Desmethylation. N-Desmethylation is a chemical reaction that involves the removal of a methyl group from a molecule. The process is typically carried out using a reagent, such as a base or an acid, and is often used to produce compounds with different properties than the original molecule. In the case of N'-DMF-d5, the N-Desmethylation of Amonafide produces a compound with a higher solubility in water, which makes it more suitable for use in laboratory experiments.
Eigenschaften
IUPAC Name |
5-amino-2-[2,2-dideuterio-2-(trideuteriomethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYCGLQHZUVQZ-RPIBLTHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/no-structure.png)
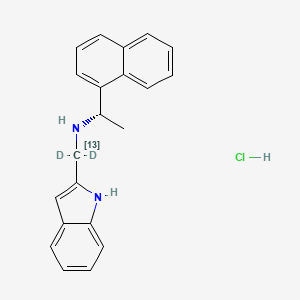
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)

